- Method for synthesizing imidazo[1,2-a]pyridine and imidazole derivatives, China, , ,
Cas no 933752-89-7 (6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde)
![6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde structure](https://es.kuujia.com/scimg/cas/933752-89-7x500.png)
933752-89-7 structure
Nombre del producto:6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
Número CAS:933752-89-7
MF:C9H8N2O
Megavatios:160.17262172699
MDL:MFCD09994344
CID:69564
PubChem ID:46738869
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
- 6-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde (ACI)
- SCHEMBL3707769
- DTXSID50674518
- AS-39590
- MFCD09994344
- CS-0081073
- 933752-89-7
- SY123370
- Z1198268063
- EN300-113243
- AKOS006310413
- DB-079546
- 6-methylH-imidazo[1,2-a]pyridine-3-carbaldehyde
-
- MDL: MFCD09994344
- Renchi: 1S/C9H8N2O/c1-7-2-3-9-10-4-8(6-12)11(9)5-7/h2-6H,1H3
- Clave inchi: DFECGQLPNSSUAQ-UHFFFAOYSA-N
- Sonrisas: O=CC1N2C(C=CC(C)=C2)=NC=1
Atributos calculados
- Calidad precisa: 160.06400
- Masa isotópica única: 160.064
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 1
- Complejidad: 183
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 34.4A^2
- Xlogp3: 1.9
Propiedades experimentales
- Denso: 1.21
- PSA: 34.37000
- Logp: 1.45520
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Información de Seguridad
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM151397-5g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95%+ | 5g |
$331 | 2024-07-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-300032-1 g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, |
933752-89-7 | 1g |
¥1,203.00 | 2023-07-11 | ||
Enamine | EN300-113243-2.5g |
6-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95% | 2.5g |
$176.0 | 2023-10-26 | |
Apollo Scientific | OR909922-1g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95% | 1g |
£93.00 | 2025-02-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M188379-5g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95% | 5g |
¥3171.90 | 2023-09-01 | |
TRC | M236020-100mg |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 100mg |
$ 150.00 | 2022-06-04 | ||
TRC | M236020-500mg |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 500mg |
$ 490.00 | 2022-06-04 | ||
Chemenu | CM151397-5g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95+% | 5g |
$712 | 2021-08-05 | |
Chemenu | CM151397-1g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95+% | 1g |
$204 | 2021-08-05 | |
eNovation Chemicals LLC | Y0998825-10g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95% | 10g |
$650 | 2024-08-02 |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-Bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-κO2,κO4)copper Solvents: Dimethylformamide ; 14 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: N,N,N′,N′-Tetramethylethylenediamine , Cuprous iodide Solvents: Dimethyl sulfoxide ; 24 h, 100 °C
Referencia
- Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon SourcesOrganic Letters, 2017, 19(18), 4726-4729,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Tempo , Iodine pentoxide Solvents: Acetonitrile , Water ; 2 h, 80 °C
Referencia
- Preparation of formyl-substituted imidazopyridines, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-Bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-κO2,κO4)copper Solvents: Dimethylformamide ; 14 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- Copper-Catalyzed Intramolecular Dehydrogenative Aminooxygenation: Direct Access to Formyl-Substituted Aromatic N-HeterocyclesAngewandte Chemie, 2011, 50(25), 5678-5681,
Métodos de producción 5
Condiciones de reacción
Referencia
- Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]PyridinesCurrent Chinese Science, 2023, 3(4), 309-319,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Acetic acid , Cupric acetate Solvents: Dimethyl sulfoxide ; 24 h, 120 °C
Referencia
- Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygenChemical Communications (Cambridge, 2015, 51(10), 1823-1825,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Acetic acid , Iron chloride (FeCl3) Solvents: Dimethyl sulfoxide ; 12 h, 1 atm, 100 °C
Referencia
- Aerobic iron(III)-catalyzed direct formylation of imidazo[1,2-a]pyridine using DMSO as carbon sourceTetrahedron Letters, 2016, 57(34), 3870-3872,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Acetic acid , 2,2′-Bipyridine , Cuprous iodide Solvents: Dichloromethane ; 12 h, rt
Referencia
- Transition Metal-Mediated C=O and C=C Bond-Forming Reactions: A Regioselective Strategy for the Synthesis of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazinesJournal of Organic Chemistry, 2014, 79(22), 11209-11214,
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 3 h, rt; 4 h, 85 °C; overnight, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9
Referencia
- Identification of the Privileged Position in the Imidazo[1,2-a]pyridine Ring of Phosphonocarboxylates for Development of Rab Geranylgeranyl Transferase (RGGT) InhibitorsJournal of Medicinal Chemistry, 2017, 60(21), 8781-8800,
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Ethanol ; 12 h, reflux
Referencia
- Design, synthesis and biological evaluation of acylhydrazone derivatives as PI3K inhibitorsChinese Chemical Letters, 2015, 26(1), 118-120,
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: Acetic acid Solvents: Dichloromethane ; 30 min, 25 °C
1.2 Catalysts: Silver hexafluoroantimonate , 2155854-54-7 (MCM-41-supported) ; 12 h, 25 °C
1.3 Reagents: Water
1.2 Catalysts: Silver hexafluoroantimonate , 2155854-54-7 (MCM-41-supported) ; 12 h, 25 °C
1.3 Reagents: Water
Referencia
- Heterogeneous gold(I)-catalysed annulation between 2-aminopyridines and propiolaldehydes leading to 3-acylimidazo[1,2-a]pyridinesJournal of Chemical Research, 2018, 42(7), 341-346,
Métodos de producción 12
Condiciones de reacción
1.1 Solvents: Ethanol , Water ; 1 min; 20 min, 100 °C
1.2 Reagents: Triethylamine ; neutralized
1.2 Reagents: Triethylamine ; neutralized
Referencia
- Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridinesTetrahedron Letters, 2019, 60(45),,
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Raw materials
- 5-methylpyridin-2-amine
- 6-Methylimidazo1,2-apyridine
- 2-Pyridinamine,5-methyl-N-2-propen-1-yl-
- 2-bromopropanedial
- 2-Propynal (>85%, stabilized with Hydroquinone)
- Dimethyl sulfoxide
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Preparation Products
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Literatura relevante
-
Sanjeev Kumar,Nidhi Sharma,Indresh K. Maurya,Ajay Verma,Sangit Kumar,K. K. Bhasin,Rohit K. Sharma New J. Chem. 2017 41 2919
-
Jaideep B. Bharate,Sheenu Abbat,Prasad V. Bharatam,Ram A. Vishwakarma,Sandip B. Bharate Org. Biomol. Chem. 2015 13 7790
933752-89-7 (6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde) Productos relacionados
- 1806771-35-6(Ethyl 6-(difluoromethyl)-2-methoxypyridine-3-acetate)
- 2171339-61-8(3-{1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidin-3-yl}propanoic acid)
- 1565665-89-5(1-4-nitro-5-(1H-1,2,4-triazol-1-yl)thiophen-2-ylethan-1-one)
- 765248-59-7(rac-(1R,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropan-1-amine)
- 1160254-41-0(2-(3-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride)
- 2137563-82-5(4-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester)
- 2171612-10-3(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidocyclopent-1-ene-1-carboxylic acid)
- 749218-99-3(1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 3-methyl-1,6-diphenyl-)
- 1261498-13-8(3-amino-2-methoxybenzamide)
- 303226-98-4(N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitrobenzamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:933752-89-7)6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Pureza:99%
Cantidad:5g
Precio ($):166.0
atkchemica
(CAS:933752-89-7)6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe